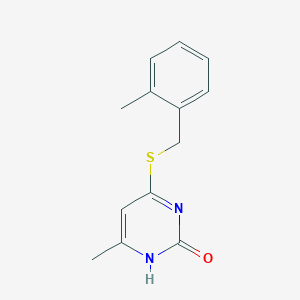
6-methyl-4-((2-methylbenzyl)thio)pyrimidin-2(1H)-one
Vue d'ensemble
Description
6-methyl-4-((2-methylbenzyl)thio)pyrimidin-2(1H)-one, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and is often used as a replacement for these compounds, which have been banned in many countries due to their harmful effects.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Pyrimidine derivatives, including those similar to the requested compound, have been synthesized and investigated for their wide range of biological activities. These activities include antimicrobial, antiviral, antitumor, and anti-inflammatory effects. The structural versatility of pyrimidine rings allows for the development of novel therapeutic agents targeting various diseases and conditions (Lobo et al., 2010), (Önal et al., 2008).
Antitumor Activity
- Certain pyrimidine derivatives have been synthesized with the intention of exploring their antitumor activities. These compounds are designed to inhibit specific cellular processes or enzymes within cancer cells, showcasing the potential of pyrimidine-based molecules in cancer therapy (Grivsky et al., 1980).
Optical and Electronic Properties
- The study of pyrimidine derivatives also extends into materials science, where their optical and electronic properties are of interest. For example, derivatives have been explored for their nonlinear optical (NLO) characteristics, which are important for applications in optoelectronics and photonics. These studies demonstrate the potential of pyrimidine compounds in the development of new materials with desirable optical properties (Hussain et al., 2020).
Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal activities of pyrimidine derivatives have been evaluated, showing significant potential in the fight against microbial infections. Such studies underline the importance of pyrimidine compounds in developing new antimicrobial agents with high efficacy and low resistance rates (Maddila et al., 2016).
Chemical Sensing and Imaging
- Pyrimidine derivatives have been applied in the development of chemical sensors for detecting metal ions, showcasing their utility in environmental monitoring and biological imaging. This highlights the versatility of pyrimidine compounds beyond medicinal applications, extending into analytical chemistry and diagnostics (Yadav & Singh, 2018).
Mécanisme D'action
Target of Action
Similar 2-aminopyrimidine derivatives have shown in vitro activities against trypanosoma brucei rhodesiense and plasmodium falciparum nf54 , suggesting potential targets could be within these organisms.
Mode of Action
It’s known that 2-methylsulfanylpyrimidin-4-ones can undergo nucleophilic substitution of the methylsulfanyl group . This reaction could potentially alter the compound’s interaction with its targets, leading to changes in their function .
Biochemical Pathways
Given its potential activity against trypanosoma and plasmodium species , it may interfere with the biochemical pathways these organisms use for survival and proliferation.
Result of Action
Some 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-3-4-6-11(9)8-17-12-7-10(2)14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULRNFAMVBQATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)NC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332001 | |
| Record name | 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676535 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
CAS RN |
898441-34-4 | |
| Record name | 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide](/img/structure/B2478003.png)
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime](/img/structure/B2478005.png)
![ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

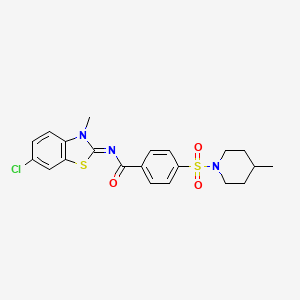
![4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2478012.png)

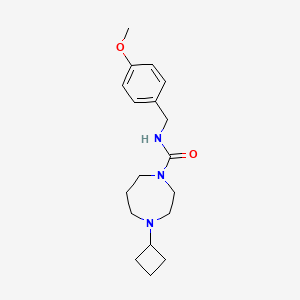
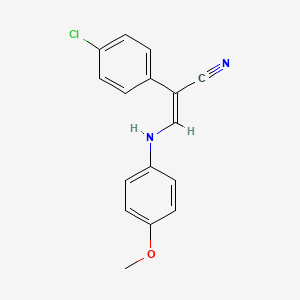
![5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-2-(1-piperidinyl)-4(5H)-thiazolone](/img/structure/B2478023.png)
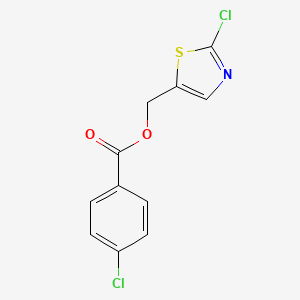
![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2478025.png)